4-(Cyclopentyloxy)piperidine hydrochloride
Overview
Description
4-(Cyclopentyloxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO and its molecular weight is 205.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 4-(cyclopentyloxy)piperidine hydrochloride, have significant pharmacological properties
Mode of Action
Piperidine derivatives are known to interact with various signaling pathways, including NF-κB and PI3k/Aκt, which are involved in disease progression . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
The compound’s molecular weight is 20573 , which may influence its pharmacokinetic properties
Result of Action
Piperidine derivatives have been reported to exhibit remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities
Action Environment
It is known that the compound should be stored at room temperature
Biological Activity
4-(Cyclopentyloxy)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a cyclopentyloxy group. This structural modification is crucial for its biological activity, as it influences the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Preliminary studies suggest that this compound may exhibit:
- Antitumor Activity : Similar piperidine derivatives have shown promise in inhibiting cancer cell proliferation by targeting signaling pathways involved in tumor growth.
- Neuroprotective Effects : Compounds in this class have been studied for their potential to protect neuronal cells from damage, possibly through modulation of oxidative stress pathways.
Research Findings
Recent studies have evaluated the pharmacological profiles of piperidine derivatives, including this compound. Key findings include:
- Inhibition of Farnesyltransferase : Research indicates that modifications in the piperidine core can significantly enhance the potency of inhibitors targeting farnesyltransferase (FTase), a critical enzyme in cancer cell signaling pathways. For example, a related study found that specific structural changes led to a tenfold increase in FTase inhibition potency .
- In Silico Studies : Computational methods have been employed to predict the biological activity spectra of new piperidine derivatives. These studies suggest that this compound may interact with various molecular targets, including enzymes and receptors involved in cancer and central nervous system disorders .
Case Studies
- Antitumor Activity : A study on related piperidine derivatives demonstrated their efficacy against triple-negative breast cancer (TNBC). The derivatives were shown to inhibit STAT3 phosphorylation, leading to reduced tumor growth in xenograft models . While specific data on this compound is limited, its structural similarity suggests potential for similar effects.
- Neuroprotective Studies : Investigations into piperidine derivatives have highlighted their neuroprotective properties against oxidative stress-induced neuronal damage. These compounds may modulate pathways involved in apoptosis and inflammation, providing a basis for further exploration of this compound in neurodegenerative diseases.
Data Table: Biological Activities of Piperidine Derivatives
Properties
IUPAC Name |
4-cyclopentyloxypiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)12-10-5-7-11-8-6-10;/h9-11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYXOEXWHVWKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174044-76-8 | |
Record name | 4-(cyclopentyloxy)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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